2-Amino-2,3-dimethylbutan-1-OL

Description

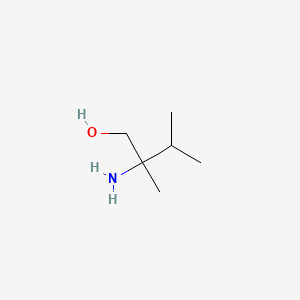

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBACGDBUINENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiroptical Properties and Stereoselective Synthesis of 2 Amino 2,3 Dimethylbutan 1 Ol

Enantiomeric Forms and Their Stereochemical Characterization

2-Amino-2,3-dimethylbutan-1-ol possesses a stereocenter at the C2 position, giving rise to two non-superimposable mirror images, or enantiomers. These enantiomers, (2R) and (2S), exhibit identical physical properties except for their interaction with plane-polarized light, a phenomenon known as optical activity. The characterization and differentiation of these stereoisomers are critical for their application in asymmetric synthesis.

The absolute configuration of these enantiomers is determined using techniques such as X-ray crystallography on single crystals or by chemical correlation to compounds of known stereochemistry. Analytically, chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating the enantiomers and determining their purity or enantiomeric excess (ee). Spectroscopic methods like Nuclear Magnetic Resonance (NMR), particularly after derivatization with a chiral agent like Mosher's acid, can also be used to establish enantiomeric purity.

(2R)-2-Amino-2,3-dimethylbutan-1-OL (D-tert-Leucinol)

The (2R)-enantiomer, commonly known as D-tert-Leucinol, is the dextrorotatory form of the compound. It is a valuable chiral building block, often utilized in the synthesis of chiral ligands for asymmetric catalysis. nih.govcymitquimica.com Its specific optical rotation has been reported in the range of -34° to -40°, measured in ethanol (B145695), which signifies its levorotatory nature. thermofisher.com This contradicts the "D" designation which is based on structural correlation to D-glyceraldehyde, not the sign of optical rotation.

(2S)-2-Amino-2,3-dimethylbutan-1-OL (L-tert-Leucinol)

The (2S)-enantiomer, or L-tert-Leucinol, is the mirror image of the (2R) form. nih.govnih.gov As expected, it rotates plane-polarized light in the opposite direction to its counterpart, exhibiting a positive specific rotation of a similar magnitude. It serves as a precursor in the synthesis of various chiral auxiliaries and complex molecules. sigmaaldrich.com

The table below summarizes the key properties of the two enantiomers.

| Property | (2R)-2-Amino-2,3-dimethylbutan-1-OL | (2S)-2-Amino-2,3-dimethylbutan-1-OL |

| Common Name | D-tert-Leucinol; (R)-(-)-tert-Leucinol | L-tert-Leucinol |

| IUPAC Name | (2R)-2-amino-2,3-dimethylbutan-1-ol nih.gov | (2S)-2-amino-3,3-dimethylbutan-1-ol nih.gov |

| CAS Number | 112245-09-7 nih.gov | 112245-13-3 nih.gov |

| Molecular Formula | C₆H₁₅NO nih.gov | C₆H₁₅NO nih.gov |

| Molecular Weight | 117.19 g/mol nih.gov | 117.19 g/mol nih.gov |

| Optical Rotation [α]D | -34° to -40° (c=0.7, ethanol) thermofisher.com | +34° to +40° (c=0.7, ethanol) (inferred) |

| SMILES | CC(C)(C)C@@HCO cymitquimica.com | CC(C)(C)C@HCO |

Advanced Methodologies for the Preparation of Enantiopure this compound

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Several advanced strategies have been developed to produce enantiopure forms of this compound.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes. diva-portal.org In a typical process for a racemic amino alcohol, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers. diva-portal.org This enzymatic reaction converts the more reactive enantiomer into an ester, leaving the less reactive enantiomer unreacted. The difference in the chemical nature of the resulting ester and the unreacted amino alcohol allows for their separation by standard laboratory techniques like chromatography or extraction. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%. princeton.edu

Dynamic Kinetic Resolution (DKR) Strategies

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) is employed. princeton.eduthieme-connect.de This method combines the enantioselective enzymatic reaction with an in-situ racemization of the less-reactive enantiomer. thieme-connect.de For this to be successful, a racemization catalyst that is compatible with the enzyme and the reaction conditions is required. thieme-connect.de

Transition metal complexes, often based on ruthenium or palladium, are frequently used as racemization catalysts. thieme-connect.de For amino alcohols, a ruthenium catalyst like the Shvo catalyst can facilitate the racemization of the slow-reacting enantiomer. thieme-connect.de As the fast-reacting enantiomer is converted to its ester by the lipase, the slow-reacting enantiomer is continuously converted back into the racemic mixture, making it available for the enzymatic reaction. This concurrent process allows for a theoretical conversion of 100% of the starting racemic material into a single enantiomeric product. princeton.edu

Asymmetric Synthetic Routes and Their Enantiocontrol

Instead of separating a racemic mixture, asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor.

One major approach is the asymmetric reductive amination of the corresponding ketone, 3,3-dimethyl-2-butanone. nih.govresearchgate.net This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia) to form an imine, which is then reduced stereoselectively to the chiral amine. The enantiocontrol is achieved by using a chiral catalyst, typically a transition metal complex (e.g., Iridium or Rhodium) coordinated to a chiral ligand. rsc.orgacs.org Ligand families such as those based on phosphine-oxazolines (PHOX) or phosphoramidites have proven effective in delivering high enantioselectivity for this type of transformation. rsc.org

Another significant strategy involves synthesis from the "chiral pool," using readily available enantiopure starting materials. Optically active tert-leucinol can be prepared by the chemical reduction of the corresponding enantiopure amino acid, tert-leucine. google.com For example, L-tert-leucinol can be synthesized by reducing L-tert-leucine. The synthesis of non-canonical amino acids like L-tert-leucine can itself be achieved through enzymatic methods, for instance, using a branched-chain aminotransferase. nih.gov This route leverages the inherent chirality of natural products or their derivatives to build more complex chiral molecules.

Molecular Recognition and Chiral Discrimination Phenomena Associated with this compound

Chiral amino alcohols are widely used in molecular recognition and chiral discrimination, primarily due to their ability to form distinct diastereomeric complexes with other chiral molecules through non-covalent interactions. researchgate.netfrontiersin.org These interactions, which include hydrogen bonding (via the -OH and -NH₂ groups) and steric repulsion, differ in energy and geometry between the enantiomers of an analyte, allowing for their differentiation.

Applications in Chiral Discrimination:

Chiral Solvating Agents (CSAs) for NMR Spectroscopy: this compound and similar chiral amino alcohols can be used as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov When a racemic or enantiomerically enriched analyte is dissolved in a solution containing an enantiopure CSA like (R)- or (S)-2-amino-2,3-dimethylbutan-1-ol, two transient diastereomeric complexes are formed. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer of the analyte. frontiersin.orgnih.gov This allows for the determination of the enantiomeric ratio (or enantiomeric excess) of the sample. The effectiveness of discrimination depends on the stability of the diastereomeric complexes and the magnitude of the chemical shift difference (ΔΔδ) between the signals. frontiersin.org

Chiral Ligands in Asymmetric Catalysis: The amino and alcohol groups can coordinate to metal centers, making these compounds effective ligands. When used in their enantiopure form, ligands derived from this compound can create a chiral environment around a metal catalyst, guiding a chemical reaction to selectively produce one enantiomer of the product. Its structural isomer, 2-amino-3,3-dimethylbutan-1-ol, is a well-known precursor for PyOx and BOX ligands used in a variety of asymmetric transformations. orgsyn.org

Chiral Resolving Agents: Enantiopure this compound can be used as a resolving agent to separate racemates. By reacting with a racemic mixture (e.g., a racemic carboxylic acid), it forms a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once separated, the pure enantiomers of the analyte can be recovered by removing the resolving agent.

The table below summarizes the key molecular interactions and resulting applications in chiral discrimination, which are principles applicable to this compound.

| Interaction Type | Application | Principle of Discrimination |

| Non-covalent Complexation | NMR Chiral Solvating Agent | Formation of transient diastereomeric complexes with analytes, leading to distinct NMR signals for each enantiomer. nih.gov |

| Covalent Derivatization | Chiral Resolving Agent | Forms stable diastereomeric salts with racemic acids or other suitable compounds, which are separable by physical means (e.g., crystallization). |

| Metal Coordination | Chiral Ligand/Auxiliary | Creates a defined chiral space in asymmetric catalysis or synthesis, directing the stereochemical outcome of a reaction. |

| Host-Guest Interaction | Chiroptical Sensing | Induces or modifies a circular dichroism (CD) signal upon binding to a guest molecule, allowing for chiroptical detection. rsc.orgresearchgate.net |

Synthetic Applications of 2 Amino 2,3 Dimethylbutan 1 Ol As a Core Building Block

Strategic Role in the Construction of Complex Organic Architectures

2-Amino-2,3-dimethylbutan-1-ol serves as a fundamental component in the assembly of intricate organic structures. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, enables its participation in a variety of chemical reactions. These functional groups can be selectively protected or reacted, providing chemists with precise control over the synthetic route.

The steric hindrance provided by the adjacent dimethyl groups influences the stereochemical outcome of reactions, making it a useful chiral auxiliary in asymmetric synthesis. smolecule.com This property is crucial for the preparation of enantiomerically pure compounds, which is of significant importance in the pharmaceutical and agrochemical industries. smolecule.com The compound can undergo reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, and various transformations of the amino group, further expanding its utility in building complex molecular frameworks.

Facilitating Heterocyclic Synthesis

The presence of both an amino and a hydroxyl group in a 1,2-relationship makes this compound an ideal precursor for the synthesis of various heterocyclic compounds.

Formation of 2-Oxazoline Analogues

2-Oxazolines are a class of five-membered heterocyclic compounds with a wide range of applications, including their use as ligands in asymmetric catalysis and as monomers for polymerization. researchgate.net The synthesis of 2-oxazoline analogues can be readily achieved through the dehydrative cyclization of N-acylated 2-amino alcohols. mdpi.com

The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or esters, initially forms an N-(2-hydroxy-2,3-dimethylbutyl)amide intermediate. Subsequent intramolecular cyclization, often promoted by dehydrating agents or acid catalysts, yields the corresponding 2-oxazoline. researchgate.netmdpi.com A notable method involves the use of triflic acid (TfOH) to promote this dehydrative cyclization, which is efficient and generates water as the only byproduct. mdpi.com One-pot procedures starting directly from the carboxylic acid and the amino alcohol have also been developed. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Carboxylic Acid | This compound | Triflic Acid (TfOH) | 2-Oxazoline analogue | mdpi.com |

| α,α-dihaloamine compound | 1,2-aminoalcohol compound | - | 2-Oxazoline analogue | google.com |

Synthesis of 1,3-Oxazine Analogues

Similarly, this compound can serve as a precursor for the synthesis of 1,3-oxazine analogues, which are six-membered heterocyclic compounds. These structures are also of interest due to their potential biological activities. academie-sciences.fr The synthesis of 5,6-dihydro-4H-1,3-oxazines can be accomplished through the condensation of a 1,3-amino alcohol with an aldehyde or ketone. While this compound is a 1,2-amino alcohol, related 1,3-amino alcohols can undergo cyclization to form 1,3-oxazines. mdpi.com For instance, the reaction of a 1,3-amino alcohol derivative with a suitable carbonyl compound can yield a 5,6-dihydro-4H-1,3-oxazine. mdpi.com

A general method for producing 1,3-oxazine analogues involves reacting a 1,3-aminoalcohol compound with an α,α-dihaloamine compound. google.com Another approach involves a one-pot, multicomponent condensation of a naphthol, an aniline, and formaldehyde, catalyzed by thiamine (B1217682) hydrochloride in water. academie-sciences.fr

| Reactants | Catalyst | Product | Reference |

| 1,3-aminoalcohol compound, α,α-dihaloamine compound | - | 1,3-Oxazine analogue | google.com |

| α- or β-naphthol, aniline, formaldehyde | Thiamine hydrochloride (VB1) | 1,3-Oxazine derivative | academie-sciences.fr |

Precursor for the Design and Synthesis of Chiral Ligands

The chirality of this compound makes it an excellent starting material for the synthesis of a variety of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products.

Development of Chiral Bis(β-Amino Alcohol) Complexes

Chiral bis(β-amino alcohol) ligands are a class of C2-symmetric ligands that have proven to be effective in a range of asymmetric transformations. The synthesis of these ligands often involves the condensation of a dialdehyde (B1249045) with two equivalents of a chiral β-amino alcohol.

For example, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands have been designed and synthesized from thiophene-2,5-dicarbaldehyde and various chiral β-amino alcohols. mdpi.com The resulting ligands, when complexed with a metal salt such as copper(II) acetate (B1210297), form highly effective catalysts for asymmetric reactions like the Henry reaction (nitroaldol condensation). mdpi.com The use of (S)-2-amino-3,3-dimethylbutan-1-ol in this synthesis leads to a specific chiral ligand, (2S,2′S)-2,2′-((Thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3,3-dimethylbutan-1-ol) (L4). mdpi.com

| Aldehyde | Amino Alcohol | Product | Reference |

| Thiophene-2,5-dicarbaldehyde | (S)-2-amino-3,3-dimethylbutan-1-ol | (2S,2′S)-2,2′-((Thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3,3-dimethylbutan-1-ol) | mdpi.com |

| Thiophene-2,5-dicarbaldehyde | (S)-2-amino-3-phenylpropan-1-ol | ((2S,2′S)-2,2′-((Thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3-phenylpropan-1-ol) | mdpi.com |

Synthesis of Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands are a highly successful class of hybrid ligands that combine a phosphine (B1218219) moiety with an oxazoline (B21484) ring. These ligands are widely used in asymmetric catalysis, particularly for reactions such as palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed asymmetric hydrogenation.

The synthesis of PHOX ligands typically involves the construction of the oxazoline ring from a chiral β-amino alcohol, followed by the introduction of the phosphine group. This compound, specifically its enantiomerically pure forms, serves as a key starting material for the oxazoline fragment of these ligands. The reductive amination of 3,3-dimethylbutan-2-one using a chiral phosphine-oxazoline (PHOX) ligand can achieve high enantioselectivity. The reaction proceeds via the formation of an imine, which is then stereoselectively reduced.

The versatility of this compound as a chiral building block is evident in its application in the synthesis of these sophisticated and highly effective ligands.

Derivatization of this compound for Specific Synthetic Transformations

This compound is a valuable chiral building block in organic synthesis, largely owing to the presence of two distinct functional groups: a primary amine and a primary alcohol. cymitquimica.com This bifunctionality allows for a wide range of chemical modifications, enabling its use as a scaffold for constructing more complex molecules. The strategic derivatization of its amino and hydroxyl groups is fundamental to its application in areas such as asymmetric synthesis and the preparation of biologically active compounds.

The primary amino group of this compound readily reacts with various sulfonyl chlorides (R-SO₂Cl) to form stable sulfonamide derivatives. This reaction is a cornerstone in synthetic organic chemistry, often employed to protect the amine functionality during subsequent reaction steps that might otherwise affect the nitrogen atom.

The general reaction involves treating the amino alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

General Reaction Scheme for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

The resulting sulfonamide is generally a crystalline solid, which facilitates purification by recrystallization. The sulfonamide group is robust and stable to a wide range of reaction conditions, yet it can be cleaved under specific conditions if the parent amine needs to be regenerated.

The dual functionality of this compound allows for selective or sequential reactions at the amino (-NH₂) and hydroxyl (-OH) groups, making it a versatile intermediate. cymitquimica.com The inherent nucleophilicity of the primary amine often makes it more reactive in certain transformations compared to the hydroxyl group.

Reactions of the Amino Group:

N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. This is a common strategy for creating peptide-like linkages or introducing specific acyl groups.

Condensation Reactions: The amine can react with aldehydes or ketones to form imines (Schiff bases). cymitquimica.com These imines can be further reduced to form stable secondary amines.

Ligand Synthesis: The chiral nature of the compound makes it an important precursor for synthesizing chiral ligands, which are used in metal-catalyzed asymmetric reactions, such as palladium-catalyzed C(sp³)–H activation.

Reactions of the Hydroxyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using various oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (like acyl chlorides) to form esters. This allows for the introduction of a wide variety of functional groups.

Substitution: The -OH group can be converted into a better leaving group, such as a tosylate, or be replaced by a halogen through reaction with reagents like thionyl chloride (SOCl₂).

The table below summarizes some of the key derivatization reactions for this compound.

Summary of Derivatization Reactions

| Functional Group | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Amino (-NH₂) | N-Sulfonylation | R-SO₂Cl, Pyridine | Sulfonamide |

| Amino (-NH₂) | N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Amino (-NH₂) | N-Acylation | Acyl Chloride (R-COCl) | Amide |

| Amino (-NH₂) | Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

| Hydroxyl (-OH) | Oxidation | KMnO₄, CrO₃ | Aldehyde |

| Hydroxyl (-OH) | Esterification | R-COOH, R-COCl | Ester |

These transformations highlight the synthetic utility of this compound as a core building block, enabling the generation of a diverse array of more complex molecules for various research and industrial applications.

Catalytic Contributions of 2 Amino 2,3 Dimethylbutan 1 Ol and Its Derivatives

Enantioselective Catalysis Mediated by 2-Amino-2,3-dimethylbutan-1-OL Derived Ligands

Ligands derived from this compound have been successfully applied in a range of enantioselective catalytic reactions. vulcanchem.comtubitak.gov.tr Their utility stems from the ability to form well-defined, rigid chiral environments upon coordination to a metal ion, which is crucial for effective stereochemical control. tubitak.gov.tr These catalytic systems have been instrumental in promoting key carbon-carbon bond-forming reactions, yielding enantiomerically enriched products that are valuable synthetic intermediates. semanticscholar.org

Asymmetric Henry Reaction with Aldehydes

The Henry reaction, or nitroaldol condensation, is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile precursors to other important molecules like 1,2-amino alcohols and α-hydroxy carboxylic acids. semanticscholar.orgmdpi.com The asymmetric variant of this reaction has been a major focus in catalysis research. semanticscholar.org

Novel chiral bis(β-amino alcohol) ligands derived from (S)-2-amino-3,3-dimethylbutan-1-ol have been designed and synthesized for this purpose. semanticscholar.orgmdpi.com One such ligand, (2S,2′S)-2,2′-((Thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(3,3-dimethylbutan-1-ol), in combination with copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), forms a highly capable in-situ catalyst for the asymmetric Henry reaction between nitromethane (B149229) and various substituted aromatic aldehydes. mdpi.com

Research has shown that a catalyst system comprising 20 mol% of this ligand-copper complex in ethanol (B145695) at ambient temperature is highly effective. semanticscholar.orgmdpi.com This system has been used to produce a range of chiral nitroaldol products with excellent enantiomeric purities (up to 94.6% ee) and high chemical yields (up to >99%). semanticscholar.orgmdpi.com The reaction conditions are considered mild and utilize an environmentally friendly solvent, making the catalytic system robust and practical. semanticscholar.org Optimization studies revealed that while catalyst loading could be varied, 20 mol% provided the best results without further improvement at higher or lower concentrations. semanticscholar.org Lowering the reaction temperature to 10°C led to a slight increase in enantioselectivity (90.4% ee) but required a longer reaction time and resulted in a lower yield (87%). semanticscholar.orgmdpi.com

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |

|---|---|---|---|

| 2-Nitrobenzaldehyde | >99 | 94.6 | 20 mol% catalyst, EtOH, 25°C, 24h |

| 4-Nitrobenzaldehyde | 96 | 92.3 | 20 mol% catalyst, EtOH, 25°C, 24h |

| 4-Chlorobenzaldehyde | 91 | 85.2 | 20 mol% catalyst, EtOH, 25°C, 24h |

| 4-Bromobenzaldehyde | 93 | 87.4 | 20 mol% catalyst, EtOH, 25°C, 24h |

| 2-Chlorobenzaldehyde | 99 | 91.5 | 20 mol% catalyst, EtOH, 25°C, 24h |

Lewis Acid-Catalyzed Transformations

Derivatives of this compound are also utilized in Lewis acid-catalyzed transformations, where they act as chiral auxiliaries or ligands to control the stereochemical outcome. semanticscholar.orgnih.gov The coordination of a Lewis acid to the chiral ligand generates a catalytic species that can activate substrates towards nucleophilic attack in an enantioselective manner. semanticscholar.org

An example of this application is the synthesis of chiral oxazolines. rsc.org In a procedure involving a Lewis acid, (S)-2-amino-3,3-dimethylbutan-1-ol reacts with a cyanated phenol (B47542) in the presence of zinc chloride (ZnCl₂) as the Lewis acid. rsc.org This reaction, conducted in chlorobenzene (B131634) at high temperature, results in the formation of a (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-5-methylphenol with a high yield of 88%. rsc.org The chiral amino alcohol is essential for creating the final chiral oxazoline (B21484) product, which can itself be used as a ligand in other catalytic transformations. rsc.org

Furthermore, the combination of chiral amino alcohol-derived ligands with various metal salts, which act as Lewis acids, has been explored. mdpi.com In the context of the Henry reaction, different Lewis acids such as Cu(OTf)₂, Zn(OTf)₂, CuBr₂, and CuCl₂ were tested with a ligand derived from (S)-2-amino-3,3-dimethylbutan-1-ol. mdpi.com The results indicated that the Cu(II) acetate complex was superior, providing the highest yield and enantioselectivity, highlighting the critical role of the specific Lewis acid in the catalytic system's efficacy. semanticscholar.orgmdpi.com

Metal-Promoted Asymmetric Nucleophilic Additions

Metal-promoted asymmetric nucleophilic additions represent a cornerstone of modern organic synthesis for creating chiral alcohols. Chiral amino alcohols, including derivatives of this compound, are prominent ligands in this area, particularly for the addition of organozinc reagents to aldehydes. acs.orgacs.org These reactions are highly valued for their reliability and high levels of enantioselectivity. acs.org

The general mechanism involves the reaction of the chiral amino alcohol ligand with a dialkylzinc reagent to form a zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants within a chiral environment for a stereoselective alkyl group transfer from the zinc to the aldehyde's carbonyl carbon. acs.org Ruthenium-based catalysts featuring aminophosphine (B1255530) ligands have also been developed for the asymmetric hydrogenation of ketones, which is a form of nucleophilic addition of a hydride. scholaris.ca For example, a ruthenium-BINAP catalyst system has been used to synthesize (S)-2-amino-2,3-dimethylbutan-1-ol itself with an enantiomeric excess greater than 99%. vulcanchem.com Similarly, iridium and rhodium complexes with amino acid-based ligands are used for transfer hydrogenation, a process that involves the nucleophilic addition of a hydride to a ketone. google.com

| Reaction Type | Metal/Ligand System | Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium-BINAP | Amino ketone precursor | (S)-2-amino-2,3-dimethylbutan-1-ol | >99% | vulcanchem.com |

| Transfer Hydrogenation | Iridium/Amino Acid Ligand | 3,3-dimethylbutan-2-one | 3,3-dimethylbutan-2-ol | Not Specified | google.com |

| Diethylzinc Addition | Amino Alcohol/ZnEt₂ | Benzaldehyde | 1-Phenyl-1-propanol | Up to 98% | acs.org |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing existing catalysts and designing new, more efficient ones. For catalysts derived from this compound, mechanistic studies focus on how the ligand coordinates to the metal center and the nature of the transition states that govern chiral induction.

Elucidation of Ligand-Metal Coordination Modes

The effectiveness of a chiral ligand is intrinsically linked to how it coordinates with a metal ion. For amino alcohol ligands like those derived from this compound, the primary mode of coordination is bidentate chelation, involving the nitrogen atom of the amino group and the oxygen atom of the alcohol group. google.com This chelation forms a stable five-membered ring with the metal center.

In catalytic systems for transfer hydrogenation, for instance, iridium or rhodium complexes with amino acid-derived ligands form a defined coordination sphere. google.com The amino acid ligand chelates to the metal, and this stable complex then interacts with the substrate. google.com Analysis of the crystal structures of active complexes reveals that the rigid, cyclic nature of ligands like prolinates forces the catalytically active groups into a specific alignment, which is crucial for inducing chirality in the product. google.com This principle of forming a rigid, well-defined chiral pocket around the metal is a common feature of successful catalytic systems derived from amino alcohols.

Transition State Modeling in Chiral Induction

Transition state modeling, often through computational methods like ab initio molecular orbital studies, provides deep insight into how a chiral catalyst achieves enantioselectivity. acs.org These models help rationalize the experimental outcomes by identifying the lowest energy pathway that leads to the major enantiomer.

For the amino alcohol-catalyzed addition of dialkylzincs to aldehydes, theoretical studies have proposed a six-membered, chair-like transition state. acs.orggoogle.com In this model, the chiral ligand, the aldehyde, and the dialkylzinc reagent assemble into a dimeric zinc complex. The chirality of the resulting alcohol is determined by which face of the aldehyde's carbonyl group is exposed to the transferring alkyl group. The sterically bulky substituents on the chiral ligand, such as the tert-butyl group in derivatives of 2-amino-3,3-dimethylbutan-1-ol, play a critical role. rsc.orgnih.gov They create significant steric hindrance that directs the aldehyde to coordinate in a specific orientation, thereby favoring the approach of the nucleophile to one of the two prochiral faces of the carbonyl. google.com This steric control is the fundamental basis for the observed high enantioselectivity. acs.orggoogle.com

Exploration of this compound as an Organocatalyst

While this compound, and its parent amino acid L-tert-leucine, are crucial chiral building blocks, their direct application as standalone organocatalysts is not extensively documented. Instead, their significance in organocatalysis lies in their role as a foundational scaffold for the synthesis of more complex and highly effective chiral organocatalysts. The bulky tert-butyl group of the this compound framework is a key feature, providing the necessary steric hindrance to control the stereochemical outcome of a variety of chemical transformations. Researchers have successfully incorporated this amino alcohol into more complex structures, such as phosphines and thioureas, to create powerful catalysts for asymmetric reactions.

One notable application involves the development of phosphine (B1218219) organocatalysts derived from L-tert-leucine for the transannular Morita-Baylis-Hillman (MBH) reaction. In these studies, various chiral phosphines were synthesized and evaluated. The phosphine derived from L-tert-leucine emerged as a superior catalyst for the reaction. A systematic optimization of reaction parameters, including solvent, temperature, and catalyst structure, identified the L-tert-leucine-derived phosphine as the most effective catalyst for the studied transannular reaction. ehu.es

Another significant area of research is the use of fullerene-based organocatalysts. Novel fullerothioureas have been synthesized from natural amino acids, including L-tert-leucine. These hybrid molecules have demonstrated high efficacy as organocatalysts in stereoselective nitro-Michael additions. The fullerothiourea derived from L-tert-leucine, in particular, has shown excellent results in terms of yield and stereoselectivity, even at very low catalyst loadings. uva.es These catalysts have proven to be effective for the addition of various nucleophiles to nitrostyrene, and they are also recoverable and reusable, which is a significant advantage for practical applications. uva.es

The following tables summarize the research findings for organocatalysts derived from the this compound framework in various asymmetric reactions.

Table 1: Performance of a Fullerothiourea Catalyst Derived from L-tert-leucine in the Nitro-Michael Addition uva.es

| Entry | Nucleophile | Catalyst Loading (mol%) | Conditions | Yield (%) | ee (%) |

| 1 | Diethyl malonate | 0.5 | Neat | 98 | 95 |

| 2 | Dibenzyl malonate | 0.5 | Neat | 99 | 96 |

| 3 | Acetylacetone | 1 | Neat | 95 | 75 |

| 4 | 1,3-Cyclohexanedione | 5 | Neat | 92 | 88 |

Derivatives of the closely related (S)- or (R)-3,3-dimethylbutan-2-amine have also been employed to create effective organocatalysts. Homologous biphenyl (B1667301) and binaphthyl tertiary azepines and their corresponding quaternary iminium salts have been prepared and used as catalysts in the enantioselective epoxidation of unfunctionalized olefins, achieving high enantiomeric excesses. researchgate.net

Table 2: Enantioselective Epoxidation of Olefins using an Azepinium Salt Catalyst researchgate.net

| Olefin | Catalyst | ee (%) |

| Stilbene | Binaphthyl azepinium salt | up to 87 |

| Dihydronaphthalene | Binaphthyl azepinium salt | up to 85 |

These examples underscore the catalytic contributions of this compound not as a direct organocatalyst, but as a critical chiral precursor. The unique steric and electronic properties of its derivatives have enabled the development of a new generation of powerful organocatalysts for a range of important asymmetric transformations.

Computational and Mechanistic Studies of 2 Amino 2,3 Dimethylbutan 1 Ol Reactivity

Theoretical Studies on Reaction Pathways and Intermediates

Computational chemistry offers powerful tools to map the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally.

Ab initio molecular orbital calculations are a class of computational methods that solve the electronic Schrödinger equation without recourse to empirical parameters. These first-principles calculations are crucial for understanding the intricate details of reaction mechanisms. While specific ab initio studies on 2-amino-2,3-dimethylbutan-1-ol are not prevalent in the literature, extensive research on analogous, simpler amino alcohols provides a foundational understanding.

A seminal ab initio study on the amino alcohol-promoted reaction of dialkylzincs with aldehydes used 2-aminoethanol as a model system. acs.orgacs.org The calculations revealed that the reaction proceeds through a catalytic cycle where a zinc alkoxide, formed from the amino alcohol and dimethylzinc, acts as the true catalyst. acs.org This catalyst assembles the reagents—dimethylzinc and formaldehyde—into a product-forming complex. acs.org The study demonstrated that the formation of such complexes significantly enhances the nucleophilicity of the migrating alkyl group and the electrophilicity of the aldehyde carbonyl group. acs.org The rate-limiting step was identified as an intramolecular alkyl migration occurring via a bicyclic transition state. acs.org Such computational investigations clarify the role of the amino group in stabilizing intermediates and transition states, providing a mechanistic framework applicable to more substituted amino alcohols like this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic reactions. DFT methods have been applied to various reactions involving amino alcohols to elucidate mechanisms, catalyst roles, and selectivity origins. rsc.org

For instance, DFT calculations were used to investigate the mechanism of copper-catalyzed N-alkylation of amino derivatives with primary alcohols. acs.org These studies showed that the catalytic cycle involves three key steps: copper-catalyzed oxidation of the alcohol to an aldehyde, condensation of the aldehyde with the amine to form an imine, and subsequent reduction of the imine to the final product. acs.org The calculations identified the hydride transfer transition state for imine reduction as the turnover-determining step. acs.org

In another study focusing on the chemoselective addition of amino alcohols to olefins catalyzed by silver(I) salts, DFT calculations explained why different catalyst systems lead to different products (O-adduct vs. N-adduct). rsc.org The results indicated that one catalytic system acts as a Brønsted base to deprotonate the alcohol, facilitating O-addition, while another acts as a Lewis acid, coordinating to the amino alcohol and leading to N-addition via a mechanism similar to the uncatalyzed reaction. rsc.org DFT has also been used to investigate the reaction between β-amino alcohols and thionyl chloride, mapping the reaction pathways that lead to either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide products. cdnsciencepub.com

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H15NO | guidechem.comnih.gov |

| Molecular Weight | 117.19 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 117.115364102 Da | guidechem.comnih.gov |

| Complexity | 72.9 | guidechem.comnih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity of a chiral molecule like this compound is intrinsically linked to its preferred three-dimensional conformations and the stereoelectronic effects arising from the spatial arrangement of its functional groups. Conformational analysis, often performed using a combination of NMR spectroscopy and theoretical calculations, elucidates the most stable arrangements of the molecule. cdnsciencepub.com

In related cyclic amino alcohols, studies have shown that intramolecular hydrogen bonding between the hydroxyl and amino groups is a dominant factor in determining the major conformation. cdnsciencepub.com For example, in trans-aminoalcohols, a dipseudoequatorial conformation that allows for this stabilizing interaction is often favored. cdnsciencepub.com

Stereoelectronic effects describe how the spatial orientation of orbitals influences reactivity. A powerful example is the "inside alkoxy effect," which has been studied computationally and experimentally in the context of the synthesis of anti-1,2-amino alcohols. nih.govrsc.org In a key acs.orgresearchgate.net-sigmatropic rearrangement step, the diastereoselectivity is controlled by a stereoelectronic effect where the protected hydroxyl group avoids withdrawing electron density from the transition state. rsc.org This effect dictates the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. nih.govrsc.org Such detailed mechanistic understanding, derived from computational studies, is critical for designing highly stereoselective synthetic methods.

Isotopomeric Labeling and Mechanistic Probes in Related Amino Alcohols

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction mechanism, providing definitive evidence for proposed pathways. nih.govnih.gov By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), researchers can follow the labeled atom or fragment using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.net

This method is invaluable for mechanistic studies of reactions involving amino alcohols. For example, in a proposed reaction pathway, a deuterium (B1214612) labeling experiment can confirm whether a specific C-H bond is broken in the rate-determining step (a primary kinetic isotope effect). An experiment using ¹³C-labeled carbon dioxide was used to probe the mechanism of carboxylate exchange in α-amino acids. researchgate.net Similarly, trapping experiments involving deuterated water (D₂O) can help identify the presence and nature of carbanion intermediates. researchgate.net

While specific isotopic labeling studies on this compound are not widely reported, the principles are broadly applied to this class of compounds. Mechanistic studies on the nickel-catalyzed reductive coupling of aldehydes to form vicinal amino alcohol derivatives have employed isotopic labeling to support a catalytic cycle involving a turnover-limiting alcohol dehydrogenation step. acs.org These probe experiments are essential for validating the mechanisms suggested by computational studies and for building a complete picture of the reaction dynamics. researchgate.net

Investigation of Intermolecular Interactions and Self-Assembly Relevant to Supramolecular Chemistry

Supramolecular chemistry investigates the chemistry beyond the molecule, focusing on the non-covalent interactions that govern molecular recognition and self-assembly. nih.govmdpi.com For amino alcohols like this compound, the primary amine and hydroxyl groups are key players, acting as both hydrogen bond donors and acceptors. These interactions dictate how molecules pack in the solid state and assemble in solution. researchgate.netacs.orgirb.hr

X-ray crystallography and computational studies on related amino alcohol salts have revealed common hydrogen-bonding patterns, or "supramolecular synthons." acs.orguni-lj.si The NH₃⁺•••⁻OOC heterosynthon is a recurring motif in the crystal structures of amino alcohol salts. uni-lj.sinih.gov However, subtle changes in molecular structure can lead to different hydrogen bonding networks and π-π stacking interactions, resulting in distinct crystal packing and even polymorphism. uni-lj.sinih.gov

The self-assembly of amino alcohols can lead to the formation of discrete, ordered structures. For example, a chiral calix nih.govarene functionalized with an amino alcohol was shown to self-assemble into a 1:1 dimer in solution, with the association constant determined by ¹H NMR titration. researchgate.net In other systems, bis(amino alcohol)oxamides have been used as gelators that self-assemble into fibrous networks, immobilizing ionic liquids to form supramolecular ionogels with applications as smart electrolytes. rsc.org Furthermore, the specific intermolecular interactions of amino alcohols are crucial for molecular recognition, as demonstrated by chiral self-assembled vesicles that can enantioselectively recognize specific amino alcohols through a combination of hydrogen bonding and intramolecular charge transfer (ICT) mechanisms. nih.gov

Examples of Supramolecular Synthons in Amino Alcohol Systems

| Synthon Type | Description | Governing Interaction | Reference |

|---|---|---|---|

| Heterosynthon | Interaction between protonated amine (NH₃⁺) and carboxylate anion (⁻OOC) | Charge-assisted Hydrogen Bonding | uni-lj.sinih.gov |

| Homosynthon | Interaction between two hydroxyl groups (O-H···O) or two amine groups (N-H···N) | Hydrogen Bonding | acs.org |

| π···π Stacking | Interaction between aromatic rings of adjacent molecules | π-electron cloud interactions | uni-lj.si |

| Dimerization | Self-assembly of two molecules into a discrete, non-covalent complex | Hydrogen Bonding, van der Waals | researchgate.net |

Emerging Research Areas and Future Perspectives for 2 Amino 2,3 Dimethylbutan 1 Ol

Novel Synthetic Methodologies and Process Optimization

The development of efficient, scalable, and enantioselective synthetic routes is a primary focus of current research. Traditional methods are being refined and new strategies are emerging to improve yield, purity, and cost-effectiveness.

One established approach involves the reaction of 3,3-Dimethylbutan-1-ol with ammonia, often facilitated by acid or metal catalysts. Another key strategy is the reduction of corresponding nitro or azido precursors. For instance, 1-azido-3,3-dimethyl-butan-2-ol can be hydrogenated, typically using a palladium on carbon catalyst, to yield the desired amino alcohol. chemicalbook.com

More innovative methodologies are leveraging biocatalysis. Microbial nitrile hydratase enzymes are used to convert 2-amino-2,3-dimethylbutyronitrile into the intermediate 2-amino-2,3-dimethylbutanamide. google.comnih.gov This enzymatic hydration is a critical step, as the resulting amide can then be reduced to 2-Amino-2,3-dimethylbutan-1-ol. Process optimization for this biocatalytic step has been explored using biphasic solvent systems to mitigate product inhibition and enhance yield. researchgate.net

Optimization efforts are centered on several key areas:

Enantioselectivity: The use of chiral catalysts, such as Ru-BINAP complexes, during synthesis aims to produce specific enantiomers of the compound.

Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent systems is crucial for maximizing conversion and minimizing byproducts.

Catalyst Efficiency: Research into more active and reusable catalysts, including heterogeneous acid catalysts like Amberlyst resins, is ongoing to streamline production. acs.orgresearchgate.net

Table 1: Overview of Synthetic Methodologies

| Precursor | Reagents/Catalyst | Method | Key Advantages |

|---|---|---|---|

| 3,3-Dimethylbutan-1-ol | Ammonia, Acid/Metal Catalyst | Amination | Utilizes a simple starting material. |

| 1-Azido-3,3-dimethyl-butan-2-ol | H₂, Palladium on Carbon | Catalytic Hydrogenation | High conversion rate for the reduction step. |

| 2-Amino-2,3-dimethylbutyronitrile | Nitrile Hydratase (whole-cell) | Biocatalytic Hydration | Green chemistry approach, high specificity. researchgate.net |

Expansion of Catalytic Applications to New Reaction Types

While direct catalytic applications of this compound are an emerging area, its structure is analogous to other amino alcohols that have proven to be effective catalysts and chiral ligands in asymmetric synthesis. For example, related amino alcohol derivatives have been successfully used as catalysts for the asymmetric alkylation of aldehydes. acs.orgresearchgate.net

Future research is expected to focus on harnessing the chiral nature of this compound for new catalytic processes. Potential areas of exploration include:

Asymmetric Synthesis: Its use as a chiral ligand for metal-catalyzed reactions, such as asymmetric hydrogenations, additions, and cyclizations.

Organocatalysis: Investigating its role as a primary organocatalyst, leveraging both the amino and hydroxyl groups to activate substrates and control stereochemistry.

Chiral Recognition: The development of derivatives that can act as chiral resolving agents or as the chiral component in sensors for enantiomeric detection.

The steric bulk provided by the dimethylated backbone combined with the defined stereocenter makes it a promising candidate for inducing high levels of enantioselectivity in a variety of chemical transformations.

Exploration in Advanced Materials Science Applications

The bifunctional nature of this compound makes it an attractive building block for advanced materials. The amino and hydroxyl groups provide reactive sites for incorporation into larger molecular structures and polymers.

A significant area of potential is in the creation of materials for chiral separations. Structurally similar compounds have been incorporated into crown ethers to create materials that can selectively bind to specific enantiomers, a property valuable in separation science. smolecule.com Following this precedent, this compound could be used to develop:

Chiral Stationary Phases (CSPs): By covalently bonding the molecule to a solid support like silica, it can be used in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the separation of racemic mixtures.

Functional Polymers: It can be used as a monomer or a modifying agent to introduce chirality and specific functional groups into polymers, potentially leading to materials with unique optical or recognition properties.

Membrane Technology: Integration into polymer membranes could facilitate the enantioselective transport of chiral molecules.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry)

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.

Key synthetic steps that could be translated to flow processes include:

Catalytic Hydrogenation: Performing the reduction of azido or nitro precursors in a packed-bed reactor containing a solid-supported catalyst would allow for precise control of temperature, pressure, and residence time, improving safety and catalyst longevity.

Amination Reactions: The reaction of alcohols with ammonia often requires elevated temperatures and pressures. A flow reactor can handle these conditions more safely than a large batch reactor, minimizing risks while maximizing throughput.

The integration of flow chemistry would enable better process control, leading to higher consistency and purity of the final product, and facilitate a more seamless scale-up from laboratory research to industrial production.

Potential as a Scaffold in Structure-Based Chemical Design

In medicinal and agricultural chemistry, a molecular scaffold serves as a core structure upon which various functional groups can be systematically placed to create a library of diverse compounds for biological screening. mdpi.commdpi.com The rigid, chiral structure of this compound makes it an excellent candidate for a privileged scaffold.

Its value in chemical design stems from several key attributes:

Defined 3D Structure: The stereocenter provides a fixed spatial arrangement for appended functional groups, which is crucial for precise interaction with biological targets like enzymes or receptors.

Multiple Functionalization Points: The primary amine and hydroxyl groups can be independently modified through a wide range of chemical reactions (e.g., acylation, alkylation, etherification), allowing for the creation of diverse molecular libraries.

Bioactivity Precedent: The closely related intermediate, 2-amino-2,3-dimethylbutanamide, is a known precursor in the synthesis of highly effective imidazolinone herbicides, indicating that this structural core is compatible with biological activity. nih.gov

By using this compound as a central scaffold, chemists can engage in structure-based design to develop new pharmaceuticals, agrochemicals, or other specialty chemicals with tailored properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Dimethylbutan-1-ol |

| 1-Azido-3,3-dimethyl-butan-2-ol |

| 2-Amino-2,3-dimethylbutyronitrile |

| 2-Amino-2,3-dimethylbutanamide |

| 2-Nitro-3,3-dimethylbutan-1-ol |

| (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol |

Q & A

Q. What methodologies validate the compound’s role as a metabolic intermediate in microbial studies?

- Methodological Answer : Isotope labeling (¹³C or ¹⁵N) tracks incorporation into microbial biomass via GC-MS. Knockout strains lacking specific dehydrogenases (e.g., adhE) are used to confirm enzymatic conversion. Metabolomic profiling (LC-QTOF) identifies downstream products like acetyl-CoA derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.